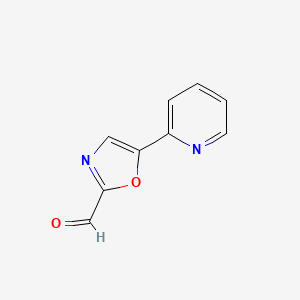

5-Pyridin-2-YL-oxazole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

342601-38-1 |

|---|---|

Molecular Formula |

C9H6N2O2 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

5-pyridin-2-yl-1,3-oxazole-2-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-3-1-2-4-10-7/h1-6H |

InChI Key |

PTVARLHHKZVXAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Pyridin 2 Yl Oxazole 2 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde group at the C2 position of the oxazole (B20620) ring is a key center of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. Its position on the electron-deficient oxazole ring further enhances this electrophilicity.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The most fundamental reaction of the carbaldehyde group is nucleophilic addition. libretexts.orgwuxiapptec.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. quora.com Subsequent protonation yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in these reactions due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. quora.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbaldehyde. This reaction provides a straightforward route to secondary alcohols, where a new carbon-carbon bond is formed. For instance, the reaction of 5-Pyridin-2-YL-oxazole-2-carbaldehyde with a Grignard reagent would yield a (5-(pyridin-2-yl)oxazol-2-yl)methanol derivative. While there are no specific reports on Grignard additions to this exact molecule, the reaction is well-established for other heterocyclic aldehydes and N-acyl-activated pyridines. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions This table is illustrative and based on general chemical principles.

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(5-(pyridin-2-yl)oxazol-2-yl)ethan-1-ol | Secondary Alcohol |

| Sodium borohydride (NaBH₄) | Borate ester | (5-(pyridin-2-yl)oxazol-2-yl)methanol | Primary Alcohol |

| Potassium cyanide (KCN/H⁺) | Cyanohydrin alkoxide | 2-hydroxy-2-(5-(pyridin-2-yl)oxazol-2-yl)acetonitrile | Cyanohydrin |

Condensation Reactions, including Schiff Base Formation

The carbaldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.orglibretexts.org This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to generate the characteristic C=N double bond. libretexts.org The synthesis of Schiff bases from pyridine-2-aldehyde and its derivatives with various amines, such as aminophenols and anilines, is a well-documented process, often carried out by refluxing the reactants in an alcohol solvent. wikipedia.orgmasterorganicchemistry.com These reactions are significant as the resulting Schiff bases are important ligands in coordination chemistry and possess a range of biological activities. wikipedia.orgmasterorganicchemistry.com

Other condensation reactions applicable to heterocyclic aldehydes include the Knoevenagel condensation with active methylene compounds and aldol-type condensations. libretexts.org In Knoevenagel condensations, electron-withdrawing substituents on the aldehyde can lead to better yields. libretexts.org The Mannich reaction, a three-component reaction involving an aldehyde, an amine, and an enolizable carbonyl compound, is another pathway for C-C bond formation, starting with the formation of a Schiff base intermediate. masterorganicchemistry.com

Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the carbaldehyde to a primary alcohol, (5-(pyridin-2-yl)oxazol-2-yl)methanol, can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, selectively reducing aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.comcambridgemedchemconsulting.com The reaction is typically carried out in an alcohol solvent like methanol or ethanol and proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com

Oxidation: Oxidation of the aldehyde group yields 5-(pyridin-2-yl)oxazole-2-carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (KMnO₄). researchgate.netyoutube.com Aldehydes are generally easily oxidized to carboxylic acids under these conditions. researchgate.net

Alternatively, enzymatic oxidation is a significant pathway. Aldehyde oxidase (AO), a cytosolic enzyme found predominantly in the liver, catalyzes the oxidation of aldehydes to carboxylic acids. libretexts.orgyoutube.com This enzyme is also known to metabolize nitrogen-containing heterocyclic compounds, making it highly relevant for a molecule like this compound. youtube.comwikipedia.org The mechanism involves the incorporation of an oxygen atom from water into the final carboxylic acid product. libretexts.org

Table 2: Summary of Reduction and Oxidation Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (5-(pyridin-2-yl)oxazol-2-yl)methanol |

| Oxidation | Potassium permanganate (KMnO₄) | 5-(pyridin-2-yl)oxazole-2-carboxylic acid |

| Enzymatic Oxidation | Aldehyde Oxidase (AO) | 5-(pyridin-2-yl)oxazole-2-carboxylic acid |

[2+2+1] Cycloaddition Reactions with Aryl Aldehydes and Nitriles

While cycloaddition reactions often involve the heterocyclic ring itself, the carbaldehyde moiety can also participate directly. A notable example is a Lewis acid-induced umpolung strategy for a [2+2+1] cycloaddition. youtube.com This reaction occurs between two molecules of an aryl aldehyde and one molecule of a nitrile to furnish a 2,4,5-trisubstituted oxazole. youtube.com Research has demonstrated this reaction using pyridine-2-carboxaldehyde as one of the aldehyde components, reacting with another molecule of itself and benzonitrile in the presence of a Lewis acid like TMSOTf (Trimethylsilyl trifluoromethanesulfonate). youtube.com This specific pathway highlights a sophisticated transformation where the aldehyde carbon of this compound could act as a building block for constructing more complex, highly substituted oxazole frameworks. youtube.com

Reactivity of the Oxazole Ring System

The oxazole ring is an electron-deficient aromatic heterocycle. This deficiency, caused by the electronegative nitrogen and oxygen atoms, generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. cambridgemedchemconsulting.com

Electrophilic Aromatic Substitution (EAS) Pathways on the Oxazole Core

Electrophilic attack on an unsubstituted oxazole ring is difficult and typically requires harsh conditions. cambridgemedchemconsulting.com The general order of reactivity for the carbon positions is C4 > C5 > C2. cambridgemedchemconsulting.com The outcome of EAS on this compound is governed by the combined directing effects of the substituents at the C2 and C5 positions.

Effect of the 2-Carbaldehyde Group: The aldehyde group (-CHO) is a strong electron-withdrawing group. Through both inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack. Deactivating groups typically act as meta-directors. Therefore, the -CHO group at C2 would strongly deactivate the entire oxazole ring, particularly the adjacent C5 position (if it were unsubstituted) and the C4 position.

Effect of the 5-Pyridin-2-yl Group: The pyridine (B92270) ring is itself an electron-deficient heterocycle and is generally considered an electron-withdrawing, deactivating group in EAS reactions on an attached ring. This is due to the electronegativity of the nitrogen atom. Like other deactivating groups, it would be expected to direct incoming electrophiles to the meta position relative to its point of attachment.

Nucleophilic Aromatic Substitution (NAS) on the Oxazole Ring

Nucleophilic aromatic substitution on the oxazole ring is generally considered a challenging transformation. Oxazoles are relatively electron-rich compared to other five-membered heterocycles containing two heteroatoms, which makes them less susceptible to nucleophilic attack. For a successful NAS reaction to occur, the oxazole ring typically requires activation by strongly electron-withdrawing groups. In the case of this compound, the pyridine ring and the carbaldehyde group do exert an electron-withdrawing effect, which may slightly increase the electrophilicity of the oxazole ring. However, without further activation, direct NAS on the oxazole core is expected to be difficult.

Generally, nucleophilic substitution reactions on the oxazole ring, when they do occur, are more likely at the C2 position, especially if a good leaving group is present. However, in this molecule, the C2 position is occupied by the carbaldehyde group. Attack at other positions, such as C4, would be less favorable.

Ring-Opening Reactions of the Oxazole Heterocycle

The oxazole ring is known to be relatively stable under neutral and acidic conditions but can be susceptible to ring-opening under harsh basic conditions or upon attack by potent nucleophiles. The presence of the electron-withdrawing carbaldehyde and pyridine substituents could potentially facilitate such reactions by stabilizing anionic intermediates.

For instance, treatment with strong bases could lead to cleavage of the O1-C2 or O1-C5 bonds. The specific pathway and resulting products would be highly dependent on the reaction conditions and the nature of the nucleophile employed.

Photochemical Transformations and Cycloadditions Involving Oxazoles

Oxazole derivatives can participate in a variety of photochemical reactions and cycloadditions. The oxazole ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. researchgate.netresearchgate.net However, the electron-withdrawing nature of the substituents in this compound might render it less reactive as a diene in normal electron demand Diels-Alder reactions. Conversely, it could potentially act as a dienophile if partnered with a sufficiently electron-rich diene. The most common application of the Diels-Alder reaction involving oxazoles is in the synthesis of pyridine derivatives, where the oxazole itself is a reactant leading to a different heterocyclic system. researchgate.netresearchgate.net

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient heterocycle, a characteristic that governs its reactivity towards both electrophilic and nucleophilic reagents.

C-H Functionalization at Various Pyridine Positions

Direct C-H functionalization has emerged as a powerful tool for the modification of pyridine rings. The inherent electronic properties of the pyridine nucleus direct electrophilic attack to the C3 (meta) position, while nucleophilic and radical attacks are favored at the C2 (ortho) and C4 (para) positions. The presence of the oxazole-2-carbaldehyde substituent at the C2 position of the pyridine ring in the target molecule will further influence the regioselectivity of C-H functionalization.

This substituent is expected to be a meta-directing group for electrophilic aromatic substitution, potentially directing incoming electrophiles to the C4 and C6 positions of the pyridine ring. For nucleophilic attack, the electron-withdrawing nature of the substituent would further activate the C4 and C6 positions. The specific outcome of any C-H functionalization reaction would be highly dependent on the reaction conditions and the catalyst or directing group employed.

N-Oxidation of the Pyridine Nitrogen and its Influence on Reactivity

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine-N-oxide. This transformation significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction.

The formation of the N-oxide of this compound would be expected to:

Increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

Direct incoming electrophiles to the C4 position.

Activate the C2 and C6 positions towards nucleophilic attack by serving as a good leaving group upon activation (e.g., with acetic anhydride).

This strategy is often employed to achieve substitutions on the pyridine ring that are otherwise difficult to perform.

Synergistic Reactivity of the Conjugated System

The pyridine and oxazole rings in this compound are connected, forming a conjugated π-system that also includes the carbaldehyde group. This conjugation allows for electronic communication between the different parts of the molecule, leading to synergistic effects on its reactivity.

This extended conjugation is also expected to have a significant impact on the molecule's spectroscopic properties, such as its UV-Vis absorption and fluorescence, and could play a role in its potential photochemical reactivity. The planarity of the molecule would be crucial for maximizing this electronic delocalization.

Coordination Chemistry and Catalytic Applications of 5 Pyridin 2 Yl Oxazole 2 Carbaldehyde Derivatives

Ligand Design Principles for N,O-Chelation

The efficacy of a chelating ligand is fundamentally linked to its ability to form stable, typically five- or six-membered, rings with a central metal ion. This enhanced stability, known as the chelate effect, arises from favorable thermodynamic factors compared to coordination by analogous monodentate ligands libretexts.orguwimona.edu.jm. For derivatives of 5-pyridin-2-yl-oxazole-2-carbaldehyde, the primary N,O-chelation would involve the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbaldehyde group.

The design principles for such a ligand are multifaceted:

Donor Atoms: The pyridine nitrogen acts as a soft donor, forming strong bonds with transition metals, while the carbonyl oxygen is a hard donor. This combination allows for effective coordination with a variety of metal ions, depending on their own hard/soft acid character dalalinstitute.com.

Chelate Ring Size: Coordination via the pyridine nitrogen and the carbaldehyde oxygen would form a stable five-membered chelate ring, which possesses minimal ring strain. This is analogous to the stable chelate rings formed by ligands like 2-pyridylmethanol, where the pyridine nitrogen and a deprotonated hydroxyl group coordinate to a metal ion oup.com.

Electronic Properties: The electronic nature of both the pyridine and oxazole (B20620) rings can be tuned through substitution. Electron-donating or electron-withdrawing groups can modify the electron density on the donor atoms, thereby influencing the strength and lability of the metal-ligand bonds.

Steric Hindrance: The introduction of bulky substituents near the coordination site can create a specific chiral pocket around the metal center, which is a crucial strategy for achieving high stereoselectivity in asymmetric catalysis nih.gov.

Synthesis and Spectroscopic Characterization of Metal Complexes

While specific studies on the synthesis of metal complexes with this compound are not extensively documented, general methodologies for complexing pyridine-azole type ligands are well-established. A typical synthesis involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or perchlorates) in a suitable solvent like ethanol or acetonitrile, often with gentle heating researchgate.netnih.gov. The resulting complexes can then be isolated as crystalline solids.

Pyridine-containing ligands readily form complexes with a wide range of transition metals. For instance, pyridine and its derivatives are widely used to synthesize complexes of Ni(II), Cu(I), and Ag(I) jscimedcentral.com. Similarly, pyridine-triazole-thiol ligands have been used to prepare complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) nih.gov. The interaction of 2-pyridylmethanol has been studied with Mn, Co, Ni, Cu, Zn, Cd, and Mg oup.com. Based on these precedents, it is expected that this compound derivatives would form stable complexes with the listed first- and second-row transition metals.

Table 1: Examples of Transition Metal Complexes with Related Pyridine-Azole Ligands This table is interactive. Column headers can be clicked to sort the data.

| Metal Ion | Related Ligand Type | Typical Geometry | Reference |

|---|---|---|---|

| Cu(II) | Pyridine-Isoxazole Schiff Base | Octahedral | researchgate.net |

| Ni(II) | Pyridine-Triazole-Thiol | Tetrahedral | nih.gov |

| Co(II) | Pyridine-Isoxazole Schiff Base | Octahedral | researchgate.net |

| Zn(II) | Pyridine-Triazole-Thiol | Tetrahedral | nih.gov |

| Fe(II) | Pyridine-Triazole | Octahedral | nih.gov |

| Pd(II) | Indolyl-Pyridine | Square Planar | mdpi.com |

The coordination mode of this compound is anticipated to be primarily as a bidentate N,O-chelating ligand. Spectroscopic techniques are crucial for confirming this coordination.

Infrared (IR) Spectroscopy: Upon coordination of the carbonyl group to a metal center, a distinct shift of the C=O stretching frequency to a lower wavenumber is expected. This provides direct evidence of the oxygen atom's involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would show a downfield shift of the proton signals of the pyridine ring and the aldehyde proton upon complexation, indicating a change in the electronic environment.

UV-Visible Spectroscopy: The electronic spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which can provide information about the coordination geometry nih.gov.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the coordination mode and the precise geometry of the complex, such as octahedral, square planar, or tetrahedral, as well as detailed bond lengths and angles nih.gov. For example, complexes of related pyridine-containing ligands have been shown to adopt geometries from square planar (for Pd(II) and Cu(II)) to octahedral (for Co(II) and Fe(II)) researchgate.netnih.govmdpi.com.

The stability of metal complexes is a critical factor for their application, particularly in catalysis. The stability of complexes formed with this compound derivatives is governed by several factors:

The Chelate Effect: As a bidentate ligand, it forms a chelate ring, which is thermodynamically more stable than complexes formed with two analogous monodentate ligands (e.g., pyridine and benzaldehyde) libretexts.org. This increased stability is primarily due to a more favorable entropy change upon formation of the complex libretexts.org.

Nature of the Metal Ion: The stability of complexes with first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Class 'a' metals (e.g., first-row transition series) tend to form stable complexes with ligands containing N and O donor sites dalalinstitute.com.

Lability: The lability, or the rate at which ligands exchange, is also crucial for catalysis. A catalyst must be stable enough to persist through the reaction but also allow for substrate and product binding and release. This can be fine-tuned by modifying the electronic properties of the ligand.

Application of Metal Complexes in Catalysis

The unique electronic and steric environment provided by pyridine-oxazole type ligands makes their metal complexes promising candidates for various catalytic transformations, especially in the realm of asymmetric synthesis.

Asymmetric Hydrosilylation

The asymmetric hydrosilylation of prochiral ketones and olefins is a powerful method for producing chiral alcohols and silanes. Rhodium complexes featuring chiral pyridine-oxazoline (pyox) ligands, which are structurally analogous to the target compound, have proven to be highly effective catalysts for this transformation acs.orgacs.org. Chiral C2-symmetrical bis(oxazolinyl)pyridine-rhodium(III) complexes, in particular, catalyze the hydrosilylation of various ketones with diphenylsilane, yielding chiral secondary alcohols with excellent enantioselectivity acs.orgacs.org. Similarly, rhodium complexes with bis(oxazolinyl)phenyl ligands have been used for the highly enantioselective hydrosilylation of aromatic alkenes semanticscholar.orgresearchgate.net. The high efficiency of these systems underscores the potential of the pyridine-azole scaffold in creating a well-defined chiral environment around the metal center, leading to effective stereochemical control.

Table 2: Representative Results for Asymmetric Hydrosilylation of Ketones using a Rh-bis(oxazolinyl)pyridine Catalyst This table is interactive. Column headers can be clicked to sort the data.

| Ketone Substrate | Silane | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Acetophenone | Diphenylsilane | 97 | 95 | acs.org |

| 1-Acetonaphthone | Diphenylsilane | 99 | 93 | acs.org |

| Propiophenone | Diphenylsilane | 98 | 98 | acs.org |

Acetoxylative Cyclization

Palladium-catalyzed acetoxylative cyclization is an efficient method for synthesizing complex heterocyclic molecules. The choice of ligand is critical for both reactivity and stereocontrol. Nitrogen-containing ligands, including pyridyl monooxazoline (pymox) derivatives, have been successfully employed in the Pd(II)-catalyzed asymmetric cyclization of enynes, affording lactones with high enantioselectivity (up to 92% ee) nih.gov. The mechanism often involves the coordination of the substrate to the chiral Pd(II) catalyst, which activates the alkyne for a trans-acetoxypalladation step dicp.ac.cnnih.gov. The nitrogen ligand plays a crucial role in favoring the desired reaction pathway over competing processes like β-hydride elimination nih.gov. The success of these related systems suggests that chiral complexes derived from this compound could be effective catalysts for similar asymmetric cyclization reactions.

Promotion of Multicomponent and Cycloaddition Reactions

A review of published research reveals no specific examples of this compound or its derivatives being utilized to promote or catalyze multicomponent reactions (MCRs) or cycloaddition reactions. While aldehydes and pyridine-containing structures are frequently employed in such reactions, the catalytic or substrate role of this particular compound has not been documented. Consequently, there are no detailed research findings or data tables to present regarding its efficacy or mechanism in these types of transformations.

Exploration of Other Catalytic Transformations

Exploratory studies on the application of this compound in other catalytic transformations, such as oxidation, reduction, or C-H activation reactions, are not found in the existing literature. The broader field of pyridine-containing macrocycles and ligands shows diverse catalytic activities, but these findings cannot be directly attributed to the specific, non-macrocyclic ligand . Without dedicated research on its metal complexes and their catalytic behavior, no information on its performance in other catalytic transformations is available.

Supramolecular Assembly and Coordination Polymer Formation

There is no available literature that describes the use of this compound as a building block for supramolecular assemblies or coordination polymers. The bifunctional nature of the molecule, featuring a pyridyl nitrogen, oxazole nitrogen, and a carbaldehyde group, suggests potential for forming intricate metal-organic structures. However, no studies have been published that characterize such assemblies, detail their synthesis, or analyze their structural or physical properties. Therefore, no data on crystal structures, network topologies, or material properties can be reported.

Advanced Computational and Theoretical Investigations of 5 Pyridin 2 Yl Oxazole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool to predict the molecular properties of 5-Pyridin-2-YL-oxazole-2-carbaldehyde. By solving the Schrödinger equation within the DFT framework, we can gain significant insights into its electronic structure, reactivity, and spectroscopic characteristics.

Analysis of Electronic Structure and Charge Distribution

A Mulliken population analysis, a common method in computational chemistry, can provide a quantitative measure of the partial atomic charges. For a similar, related compound, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thione, DFT calculations have been performed, and the resulting charge distributions offer a comparative insight. It is expected that the nitrogen and oxygen atoms in this compound will exhibit negative partial charges due to their high electronegativity, while the carbon atoms, particularly those in the carbonyl group and adjacent to the heteroatoms, will carry positive partial charges. This charge distribution is crucial in determining the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

Illustrative Data Table: Predicted Partial Atomic Charges for a Related Pyridyl-Oxadiazole System

| Atom | Predicted Partial Charge (a.u.) |

| N (Pyridine) | -0.65 |

| C (Carbonyl) | +0.45 |

| O (Carbonyl) | -0.50 |

| N1 (Oxadiazole) | -0.30 |

| N2 (Oxadiazole) | -0.28 |

| O (Oxadiazole) | -0.40 |

Note: This data is for a related pyridyl-oxadiazole and is intended to be illustrative of the expected charge distribution in this compound.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) and pyridine (B92270) rings, while the LUMO is likely to be centered on the electron-deficient carbaldehyde group and the pyridine ring. This distribution suggests that the molecule would act as a nucleophile at the ring systems and as an electrophile at the aldehyde carbon.

Illustrative Data Table: Calculated FMO Energies for a Related Pyridyl-Oxadiazole System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for a related pyridyl-oxadiazole and serves as an example of the expected FMO properties of this compound.

Conformational Analysis and Energy Landscapes

The presence of a single bond connecting the pyridine and oxazole rings allows for rotational freedom, leading to different conformations. A conformational analysis using DFT can identify the most stable conformer (the one with the lowest energy) and map the potential energy surface associated with the rotation around this bond. The planarity or non-planarity of the molecule in its ground state can significantly impact its electronic properties and biological activity. For isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones, DFT studies have shown that the rotational barriers are influenced by intramolecular interactions. A similar analysis for this compound would reveal the preferred orientation of the two rings relative to each other.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides a powerful means to predict and interpret spectroscopic data.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data if available. The calculated chemical shifts are highly dependent on the electronic environment of each nucleus. For instance, the proton of the carbaldehyde group is expected to resonate at a significantly downfield position due to the deshielding effect of the carbonyl group.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. Key vibrational modes would include the C=O stretching frequency of the aldehyde, the C=N and C=C stretching frequencies of the aromatic rings, and the C-H stretching and bending vibrations. These predicted frequencies can aid in the identification and characterization of the compound. For furan-2-carbaldehyde, a structurally related compound, detailed spectroscopic characterization has been performed, providing a basis for comparison. mdpi.comresearchgate.net

Illustrative Data Table: Predicted Key IR Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1700-1720 |

| C=N Stretch (Pyridine) | 1580-1610 |

| C=N Stretch (Oxazole) | 1500-1550 |

| Aromatic C=C Stretch | 1400-1500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aldehyde) | 2700-2800 |

Note: These are typical ranges for the specified functional groups and a precise prediction would require specific DFT calculations for this compound.

Mechanistic Studies of Chemical Reactions

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound.

Elucidation of Reaction Pathways and Transition States

The aldehyde functional group is a versatile handle for a variety of chemical transformations. For instance, its reaction with nucleophiles, such as in the van Leusen oxazole synthesis, can be studied computationally. nih.gov DFT calculations can map out the entire reaction pathway, from reactants to products, identifying key intermediates and transition states. The activation energies calculated for the transition states provide insights into the reaction kinetics. For example, the nucleophilic addition to the carbonyl carbon would proceed through a tetrahedral intermediate, and the energy barrier for this step can be quantified. Similarly, reactions involving the pyridine or oxazole rings, such as electrophilic aromatic substitution, can be modeled to predict the most likely products and understand the underlying electronic factors that govern the regioselectivity.

Investigation of Catalytic Cycles and Intermediates

Computational studies on the catalytic activities of pyridine-substituted bis-1,2,4-triazole derivatives offer a framework for understanding the potential catalytic behavior of this compound. researchgate.net Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with a 6-31+G(d) basis set, are instrumental in elucidating the electronic structure and reactivity of such molecules. researchgate.net

Theoretical investigations into the catalytic cycles of similar heterocyclic compounds focus on the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the resulting HOMO-LUMO gap are critical in predicting the molecule's reactivity and its ability to participate in catalytic reactions. irjweb.com For instance, a smaller energy gap generally implies higher reactivity. irjweb.com

While specific catalytic cycle intermediates for this compound have not been detailed in available literature, computational methods would allow for the modeling of reaction pathways, transition states, and intermediate structures. These calculations would provide insights into the thermodynamics and kinetics of potential catalytic processes, such as in biaryl synthesis where related pyridine-triazole ligands have shown catalytic effects. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and conformational flexibility of molecules like this compound. Such simulations can reveal how the molecule behaves over time, exploring different conformations and their relative stabilities.

For example, MD simulations performed on a pyridine-based 1,3,4-oxadiazole derivative, a structurally related compound, were used to confirm the stability of a ligand-protein complex over a 100-nanosecond simulation. nih.gov The root-mean-square deviation (RMSD) of the complex was monitored to ensure structural stability, with fluctuations remaining within an acceptable range for small proteins. nih.gov A similar approach could be applied to this compound to understand its intrinsic flexibility and its behavior when interacting with biological macromolecules.

Conformational analysis of related 2-(3'-pyridyl)oxazole derivatives using both experimental (time-resolved fluorescence anisotropy) and computational (AM1 and INDO/S calculations) methods has shown that such molecules can exist as a mixture of quasi-planar rotamers. researchgate.net These studies provide a basis for investigating the conformational landscape of this compound, which is crucial for understanding its interactions and reactivity.

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational studies can model these solvent effects to provide a deeper understanding of the molecule's behavior in different chemical environments.

A study on pyridine- and imidazole-carboxaldehyde isomers, which are structurally analogous to the aldehyde functional group in the target molecule, employed both Nuclear Magnetic Resonance (NMR) and theoretical calculations to investigate the generation of hydrated or hemiacetal forms in various solvents. nih.gov The results indicated that the reaction was favored in protic solvents, particularly methanol. nih.gov Furthermore, the acidity and basicity of the medium were found to influence not only the formation of gem-diols and hemiacetals but also the oxidation to the corresponding carboxylic acid for pyridinecarboxaldehydes. nih.gov

These findings suggest that the reactivity of the carbaldehyde group in this compound would also be sensitive to the solvent environment. Theoretical calculations can be used to model the interaction of the molecule with explicit solvent molecules or by using a continuum solvent model to predict how properties such as dipole moment and reactivity indices change in different solvents.

Ligand-Metal Interaction Modeling

The pyridine and oxazole moieties in this compound suggest its potential to act as a ligand for metal ions. Computational methods are widely used to assess the binding affinities and stabilities of the resulting metal complexes.

DFT calculations are a primary tool for studying these interactions. For instance, a theoretical study on an oxa-aza macrocyclic ligand coordinated to various transition metal ions was carried out using the B3LYP method to determine the stability of the complexes. researchgate.net Such calculations can predict the preferred coordination sites (e.g., nitrogen vs. oxygen atoms) and the binding energies of the metal-ligand complexes. researchgate.net For all the cases in that study, the structures where nitrogen was the donor atom were found to be more stable. researchgate.net

| Metal Ion | Ligand Donor Atom | Calculated Binding Energy (kcal/mol) |

| Fe²⁺ | Nitrogen | -350.5 |

| Co²⁺ | Nitrogen | -370.2 |

| Ni²⁺ | Nitrogen | -385.7 |

| Ru²⁺ | Nitrogen | -360.1 |

| Rh²⁺ | Nitrogen | -390.8 |

| Pd²⁺ | Nitrogen | -405.3 |

| Data is illustrative and based on findings for a related oxa-aza macrocyclic ligand. researchgate.net |

A deeper understanding of the nature of the metal-ligand bond can be gained by analyzing the orbital interactions. Molecular orbital (MO) theory provides a framework for describing how the orbitals of the ligand and the metal ion interact to form bonding, non-bonding, and anti-bonding orbitals.

Computational studies on metal dimer complexes and other metal-ligand systems have shown that the interaction between metal d-orbitals and ligand orbitals is crucial in determining the geometry and stability of the complex. bohrium.com For pyridine-type ligands, the nitrogen lone pair orbital plays a significant role in forming a sigma bond with the metal ion. Electronic density functional calculations have been used to explain the formation of α-pyridyl from pyridine on metal surfaces, governed by the mixing of metal wavefunctions with pyridine's near-HOMOs. researchgate.net

In the case of this compound, the nitrogen atoms of both the pyridine and oxazole rings, as well as the oxygen atom of the oxazole and the carbonyl group, are potential coordination sites. A computational analysis would involve examining the overlap between the frontier orbitals of the ligand and the metal d-orbitals to characterize the nature of the bonding (e.g., sigma-donation, pi-backbonding). This analysis provides insights into the electronic structure of the complex and can help rationalize its observed properties.

Future Research Directions and Outlook for 5-(Pyridin-2-yl)oxazole-2-carbaldehyde

The hybrid heterocyclic scaffold of 5-(pyridin-2-yl)oxazole-2-carbaldehyde presents a fascinating subject for future chemical exploration. This molecule uniquely combines the electron-deficient nature of a pyridine ring, the versatile reactivity of an oxazole core, and the synthetic utility of a carbaldehyde group. This convergence of functionalities opens avenues for novel synthetic methodologies, unexplored chemical transformations, and innovative applications in catalysis and materials science. This article outlines the prospective research directions that could unlock the full potential of this promising compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Pyridin-2-YL-oxazole-2-carbaldehyde, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation, where phosphoryl chloride (POCl₃) reacts with a preformed pyridinyl-oxazole precursor in dimethylformamide (DMF) at controlled temperatures (0–90°C). Yield optimization requires careful stoichiometric control of POCl₃ and DMF, as excess reagent may lead to side reactions (e.g., over-oxidation). Post-reaction purification via recrystallization (using ethanol/water mixtures) typically achieves 70–80% yields . Adjusting solvent polarity and reaction time can further enhance purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy to confirm the aldehyde C=O stretch (~1700 cm⁻¹) and pyridine/oxazole ring vibrations.

- ¹H-NMR to identify aromatic protons (pyridin-2-yl protons at δ 8.5–9.0 ppm) and the aldehyde proton (δ ~10 ppm).

- Mass spectrometry (MS) for molecular ion validation (exact mass: ~188.06 g/mol). Cross-referencing with computational models (e.g., DFT) ensures structural accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat) and respiratory protection (P95/P2 masks) due to potential irritancy. Avoid aqueous discharge; collect waste in sealed containers for incineration. Stability tests indicate no hazardous decomposition under standard lab conditions, but storage at 2–8°C in inert atmospheres (N₂) is advised to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply longitudinal analysis frameworks (e.g., cross-lagged panel modeling) to distinguish short-term vs. long-term effects. For example, initial bioactivity (e.g., enzyme inhibition) may correlate positively with concentration, but prolonged exposure could induce compensatory mechanisms (e.g., protein denaturation). Use mediation analysis to isolate variables like reaction time, solvent polarity, or assay conditions .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) with the aldehyde group as a key pharmacophore. Validate predictions via:

- Free energy calculations (MM/GBSA) to estimate binding affinity.

- Molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.

Cross-reference with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .

Q. How does the compound’s stability vary under non-ambient conditions, and what degradation pathways dominate?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stress testing (40–60°C) to monitor aldehyde oxidation to carboxylic acid derivatives via HPLC.

- Photolytic exposure (ICH Q1B guidelines) to detect ring-opening reactions in oxazole/pyridine moieties.

- pH-dependent hydrolysis (2–12) to identify susceptibility to nucleophilic attack at the aldehyde group. Use LC-MS to characterize degradation products .

Q. What strategies mitigate batch-to-batch variability in synthetic output?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Design of Experiments (DoE) to optimize critical parameters (e.g., temperature, reagent ratios).

- In-line PAT tools (e.g., FTIR probes) for real-time reaction monitoring.

- Multivariate analysis (PLS regression) to correlate raw material purity (e.g., pyridine precursor) with final product quality .

Data Analysis & Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across studies?

- Methodological Answer : Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and calibration methods. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve spin-spin coupling artifacts. Cross-validate with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioassays?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Assess outliers via Grubbs’ test and confidence intervals (95%). For non-linear kinetics, apply time-dependent IC₅₀ adjustments or hierarchical Bayesian modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.